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Introduction
ML390 is a potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a

critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] It was identified through a

high-throughput phenotypic screen designed to find small molecules capable of inducing

differentiation in Acute Myeloid Leukemia (AML) cells.[3][4][5] Overexpression of transcription

factors like HoxA9 is common in AML and leads to a blockage in cell differentiation.[5] ML390
overcomes this differentiation arrest, making it a valuable chemical probe for studying

pyrimidine metabolism and a promising starting point for the development of differentiation-

based therapies for AML.[2][3] These notes provide detailed protocols and data for utilizing

ML390 in high-throughput screening (HTS) and related drug discovery assays.

Mechanism of Action
DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine

synthesis: the oxidation of dihydroorotate (DHO) to orotate.[2] This pathway is essential for the

production of pyrimidines (uridine, cytidine) required for DNA and RNA synthesis. By inhibiting

DHODH, ML390 depletes the intracellular pool of pyrimidines, which in turn arrests proliferation

and induces differentiation in rapidly dividing cells like AML progenitors.[3] The anti-leukemic
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activity of DHODH inhibitors highlights a crucial link between uridine biosynthesis and cell fate

decisions.[2] The differentiation-inducing effects of ML390 can be reversed by supplementing

the cell culture medium with uridine, confirming that its mechanism of action is dependent on

the inhibition of this pathway.[3]
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Caption: ML390 inhibits DHODH, blocking pyrimidine synthesis and inducing differentiation.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.cancer-research-network.com/2021/02/24/ml390-is-a-potent-dhodh-inhibitor/
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5150668/
https://www.benchchem.com/product/b1191700?utm_src=pdf-body-img
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ML390 has been characterized in various biochemical and cell-based assays. The following

table summarizes its potency.

Parameter Description Value
Target/Cell
Line

Reference

IC50

Half-maximal

inhibitory

concentration in

a cell-free

enzyme assay

0.56 µM Human DHODH [1]

ED50

Half-maximal

effective

concentration for

inducing

differentiation

~2 µM

Murine (ER-

HoxA9) and

Human (U937,

THP1) AML cells

[1][2][6]

IC50

Half-maximal

inhibitory

concentration for

viral replication

0.066 µM
Enterovirus 71

(EV71)
[7]

High-Throughput Screening Application
ML390 was discovered via a phenotypic screen aimed at identifying compounds that could

overcome differentiation arrest in AML.[5] This approach is a powerful method for discovering

drugs with novel mechanisms of action.

Workflow for a Primary Phenotypic HTS Campaign:

The initial discovery of ML390 utilized a specialized reporter cell line where Green Fluorescent

Protein (GFP) expression was linked to myeloid differentiation.[4][5]
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High-Throughput Screening Workflow
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Caption: Workflow for a primary high-throughput phenotypic screen for AML differentiation.

Experimental Protocols
Protocol 1: DHODH Enzyme Inhibition Assay
(Biochemical)
This cell-free assay directly measures the inhibition of recombinant human DHODH.

Reagents & Materials:

Recombinant human DHODH enzyme

Dihydroorotate (DHO) - substrate

Decylubiquinone - electron acceptor

2,6-dichloroindophenol (DCIP) - colorimetric indicator

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-

100)

ML390 (positive control) and test compounds dissolved in DMSO

384-well microplates

Procedure:

1. Prepare a serial dilution of ML390 and test compounds in DMSO.
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2. In a 384-well plate, add assay buffer containing DHODH enzyme.

3. Add compounds to the wells and incubate for 15-30 minutes at room temperature to allow

for binding to the enzyme.

4. Initiate the reaction by adding a substrate mixture containing DHO, decylubiquinone, and

DCIP.

5. Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a

microplate reader. The rate of color change is proportional to enzyme activity.

6. Calculate the percent inhibition for each compound concentration relative to DMSO

controls.

7. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic

equation.

Protocol 2: Cell-Based AML Differentiation Assay
This protocol confirms the ability of a compound to induce myeloid differentiation in human AML

cell lines like U937 or THP-1.

Reagents & Materials:

Human AML cell lines (e.g., U937, THP-1)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

ML390 (positive control) and test compounds

Flow cytometry staining buffer (PBS + 2% FBS)

Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b,

CD14)

96-well cell culture plates

Flow cytometer
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Procedure:

1. Seed U937 or THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

2. Add serial dilutions of test compounds and ML390 (e.g., from 0.1 to 20 µM). Include a

DMSO-only vehicle control.

3. Incubate the plate for 72-96 hours at 37°C and 5% CO2.

4. Harvest cells and wash with cold PBS.

5. Resuspend cells in flow cytometry staining buffer and add the anti-CD11b antibody.

6. Incubate on ice for 30 minutes, protected from light.

7. Wash cells to remove unbound antibody and resuspend in staining buffer.

8. Analyze the percentage of CD11b-positive cells using a flow cytometer.

9. Calculate the ED50 value, which is the concentration required to achieve 50% of the

maximal differentiation effect.
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Cell-Based Assay Workflow for Hit Validation
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Caption: Workflow for validating hits from a primary screen using a cell-based assay.

Protocol 3: Metabolite Analysis for Target Engagement
This protocol confirms that a compound inhibits DHODH within cells by measuring the

accumulation of its substrate (DHO).
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Reagents & Materials:

AML cell line (e.g., Lys-GFP-ER-HoxA9)

ML390 or test compound

Ice-cold 80% Methanol

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

1. Treat cultured cells with the test compound at a fixed concentration (e.g., 10 µM ML390)

for 48 hours.[1]

2. Harvest the cells and wash three times with cold normal saline.[1]

3. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[1]

4. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

5. Analyze the supernatant using an LC-MS system with a HILIC column to separate polar

metabolites.[1]

6. Monitor for the mass-to-charge ratio (m/z) corresponding to DHO and downstream

metabolites like uridine.

7. Compare the metabolite levels in treated cells to vehicle-treated controls. Successful

DHODH inhibition leads to a dramatic accumulation of DHO and depletion of uridine.[2]

Conclusion
ML390 is a well-characterized inhibitor of DHODH discovered through phenotypic high-

throughput screening. It serves as an excellent tool compound for interrogating the role of

pyrimidine biosynthesis in cancer and other diseases. The protocols and data presented here

provide a framework for using ML390 as a positive control in HTS campaigns and for

developing and validating novel DHODH inhibitors for therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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